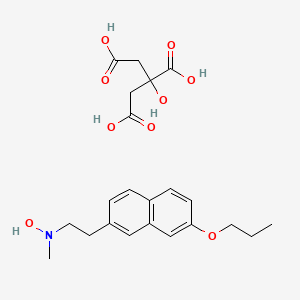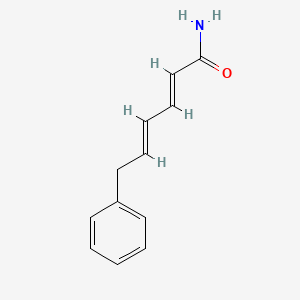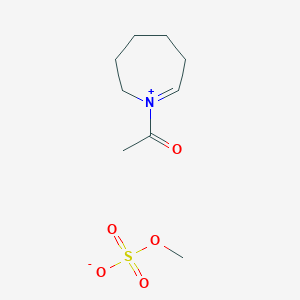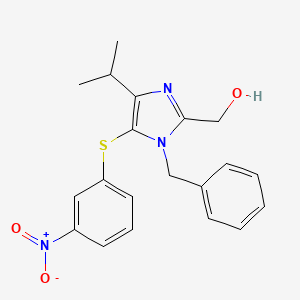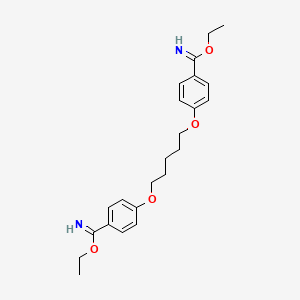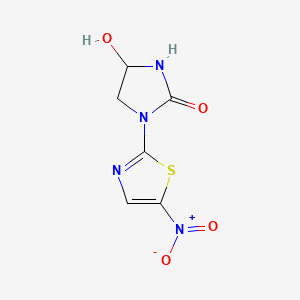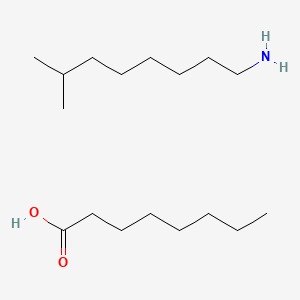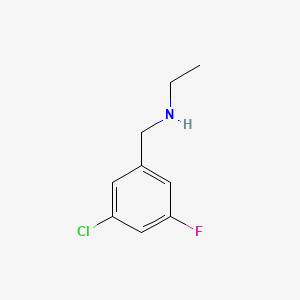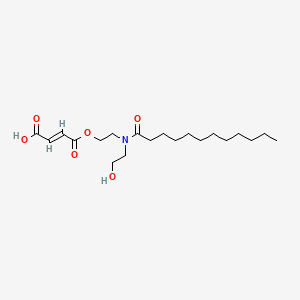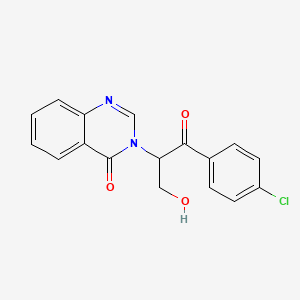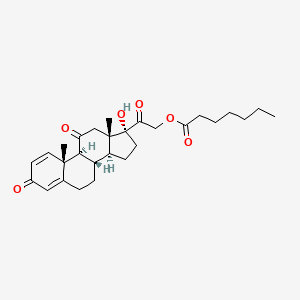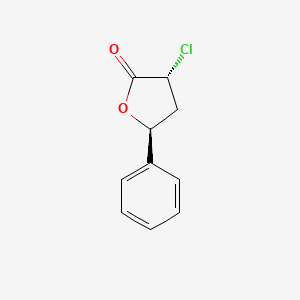
2,2'-Oxybisbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybisbutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Oxybisbutan-1-ol can be synthesized through several methods. One common method involves the reaction of butan-1-ol with an oxidizing agent to form the intermediate butan-1-al, which is then further reacted with another molecule of butan-1-ol in the presence of a catalyst to form 2,2’-Oxybisbutan-1-ol. The reaction conditions typically involve moderate temperatures and the use of catalysts such as sulfuric acid or other acidic catalysts.
Industrial Production Methods
In industrial settings, 2,2’-Oxybisbutan-1-ol is produced through a continuous process that involves the catalytic oxidation of butan-1-ol followed by a condensation reaction. This method ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybisbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form butan-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Butan-1-al or butanoic acid.
Reduction: Butan-1-ol.
Substitution: Halogenated butan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Oxybisbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent in the preparation of biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubility and stability properties.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybisbutan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include hydrogen bonding and van der Waals interactions, which play a crucial role in its effects.
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-ol: A primary alcohol with a single hydroxyl group.
Butane-1,4-diol: A diol with hydroxyl groups at both ends of the carbon chain.
2,2’-Oxybisethanol: A diol with a similar structure but shorter carbon chain.
Uniqueness
2,2’-Oxybisbutan-1-ol is unique due to its specific molecular structure, which provides distinct chemical properties such as higher boiling point and solubility compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
55011-26-2 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(1-hydroxybutan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
YLGKTKNKMPOCBY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)OC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


